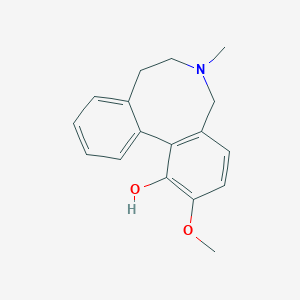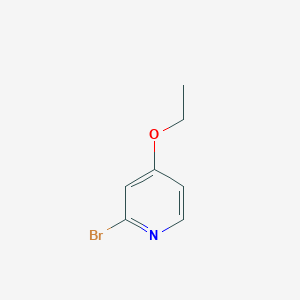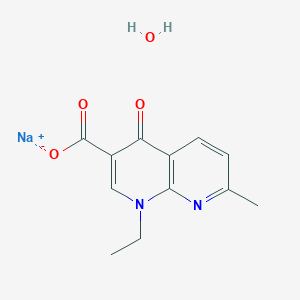
Chloro(Triethylphosphin)gold(I)
Übersicht
Beschreibung
Chloro(triethylphosphine)gold(I) is an organometallic compound with the chemical formula (C₂H₅)₃PAuCl. It is a coordination complex where a gold(I) ion is bonded to a triethylphosphine ligand and a chloride ion. This compound is known for its applications in catalysis and medicinal chemistry, particularly in the treatment of rheumatoid arthritis and as a potential anticancer agent .
Wissenschaftliche Forschungsanwendungen
Chloro(triethylphosphine)gold(I) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Medicine: Used in the treatment of rheumatoid arthritis as part of chrysotherapy, where gold compounds are used for their anti-inflammatory properties.
Wirkmechanismus
Target of Action
Chloro(triethylphosphine)gold(I), also known as Et3PAuCl, is a gold-based compound that exhibits potent antiproliferative properties in vitro toward a variety of cancer cell lines . It primarily targets cancer cells, particularly colorectal cancer cells . The compound’s primary target is the cellular pathways involved in cell proliferation and survival .
Mode of Action
Et3PAuCl interacts with its targets by inhibiting crucial signaling pathways, specifically the ERK and AKT pathways . This inhibition disrupts the normal functioning of these pathways, leading to a decrease in cell proliferation and survival . The compound’s mode of action is DNA-independent , which distinguishes it from many traditional anticancer agents.
Biochemical Pathways
The compound affects the ERK and AKT signaling pathways . These pathways play critical roles in regulating cell proliferation, survival, and differentiation. By inhibiting these pathways, Et3PAuCl disrupts the normal cellular processes, leading to apoptosis (programmed cell death) and autophagy .
Pharmacokinetics
It is known that the compound exhibits similar biological and pharmacological properties to auranofin (af), an established gold(i) drug . Like AF, Et3PAuCl is thought to have good bioavailability
Result of Action
The result of Et3PAuCl’s action is a significant reduction in cell proliferation and an increase in cell death . This is achieved through the induction of apoptosis and autophagy in the targeted cells . Moreover, the compound elicits even greater cytotoxic effects when encapsulated in biocompatible PLGA–PEG nanoparticles .
Biochemische Analyse
Biochemical Properties
Chloro(triethylphosphine)gold(I) exhibits similar biological and pharmacological properties to Auranofin (AF), an established gold(I) drug for the treatment of rheumatoid arthritis . The pharmacologically active portion of the AF molecule is the cationic fragment [Au (PEt 3 )] +, while the thiosugar moiety mainly acts as a carrier ligand improving the bioavailability and the gold complex pharmacokinetic profile when orally administered .
Cellular Effects
Chloro(triethylphosphine)gold(I) encapsulated in biocompatible PLGA–PEG nanoparticles elicits even greater cytotoxic effects in colorectal cancer (CRC) cells, mediated by apoptosis and autophagy . Moreover, a remarkable inhibition of two crucial signaling pathways, i.e. ERK and AKT, by Chloro(triethylphosphine)gold(I), was clearly documented .
Molecular Mechanism
The molecular mechanism of action of Chloro(triethylphosphine)gold(I) involves its interaction with various biomolecules, leading to changes in gene expression and enzyme activity. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound retains its cellular properties and elicits even greater cytotoxic effects in colorectal cancer (CRC) cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloro(triethylphosphine)gold(I) can be synthesized by reacting gold(I) chloride with triethylphosphine in a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the gold(I) center. The general reaction is as follows:
AuCl+(C₂H₅)₃P→(C₂H₅)₃PAuCl
Industrial Production Methods: While specific industrial production methods for chloro(triethylphosphine)gold(I) are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(triethylphosphine)gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be replaced by other ligands such as thiolates, phosphines, or nitrogen-containing ligands.
Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of ligands such as thiols, phosphines, or amines in the presence of a base.
Oxidation Reactions: Can be carried out using oxidizing agents like halogens or peroxides.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or hydrazine.
Major Products Formed:
Substitution Products: Depending on the ligand used, products such as (C₂H₅)₃PAuSR (where R is an alkyl or aryl group) can be formed.
Oxidation Products: Gold(III) complexes or metallic gold.
Reduction Products: Metallic gold or gold nanoparticles.
Vergleich Mit ähnlichen Verbindungen
Chloro(triphenylphosphine)gold(I): A widely studied gold(I) complex used in catalysis and medicinal chemistry.
Chloro(triethylphosphine)gold(I) stands out due to its specific ligand environment, which affects its stability, reactivity, and interaction with biological targets.
Eigenschaften
IUPAC Name |
gold(1+);triethylphosphane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBBXLKWGHAVHP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.[Cl-].[Au+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15529-90-5 | |
| Record name | Chloro(triethylphosphine)gold | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15529-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl phosphine gold | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(triethylphosphine)gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TRIETHYLPHOSPHINE)GOLD CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QCQ86A4RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















